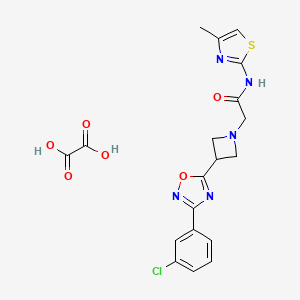

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate

Description

Properties

IUPAC Name |

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2S.C2H2O4/c1-10-9-26-17(19-10)20-14(24)8-23-6-12(7-23)16-21-15(22-25-16)11-3-2-4-13(18)5-11;3-1(4)2(5)6/h2-5,9,12H,6-8H2,1H3,(H,19,20,24);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZDNLWDJZKADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate is a synthetic derivative that incorporates a 1,2,4-oxadiazole moiety, which is well-known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

- 1,2,4-Oxadiazole ring : This heterocyclic structure is known for its broad spectrum of biological activities.

- Azetidine ring : A four-membered saturated ring that may enhance the compound's interaction with biological targets.

- Chlorophenyl and thiazole substituents : These groups can contribute to the overall activity and selectivity of the compound.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole scaffold have shown significant antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit:

- Antibacterial Activity : Several studies have demonstrated that oxadiazole derivatives are effective against various bacterial strains. For instance, compounds similar to the one have shown activity against Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µM .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 21c | M. tuberculosis | 4–8 |

| 22a | S. aureus | 1.56 |

| 22b | B. subtilis | 0.78 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored extensively:

- Mechanism of Action : Many oxadiazole compounds induce apoptosis in cancer cells through various pathways including inhibition of key enzymes involved in cell proliferation .

- Case Studies : In vitro studies have reported that certain oxadiazole derivatives significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing thiazole and oxadiazole rings have been documented:

- Inflammation Models : Compounds similar to the target compound have shown effectiveness in reducing inflammation markers in animal models . The presence of thiazole contributes to enhanced anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can often be correlated with their structural features:

- Substituents Influence : The presence of specific substituents like methyl or halogen groups can enhance the lipophilicity and bioavailability of the compounds.

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increased antibacterial potency |

| Methyl thiazole | Enhanced anti-inflammatory effects |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of compounds containing the oxadiazole moiety. Research indicates that derivatives similar to 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A recent study evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer activity. The results showed that certain compounds demonstrated high inhibition rates against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines. For instance, compounds were found to have IC50 values as low as 0.67 µM against these cell lines, indicating strong potential for therapeutic applications in oncology .

Antimicrobial Properties

The oxadiazole scaffold has also been investigated for its antimicrobial activities. Compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings:

A study synthesized various N-substituted oxadiazoles and screened them for antibacterial activity. The results indicated that several derivatives exhibited promising antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases, and compounds with anti-inflammatory properties are of great interest in drug development.

Evidence:

Research on oxadiazole derivatives has revealed their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, certain derivatives were shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting their potential as anti-inflammatory agents .

Central Nervous System Activity

Some studies have explored the neuropharmacological effects of oxadiazole derivatives, indicating potential applications in treating neurological disorders.

Findings:

Compounds similar to 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate have been assessed for their anticonvulsant properties. In animal models, these compounds demonstrated significant protection against seizures induced by chemical agents .

Design and Synthesis Considerations

The design of new derivatives often focuses on modifying the substituents on the oxadiazole ring to enhance biological activity while reducing toxicity.

Synthetic Strategies:

Recent advancements in synthetic methodologies allow for the efficient production of novel oxadiazole derivatives with tailored properties. Techniques such as microwave-assisted synthesis and click chemistry are employed to streamline the development process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Triazole-Acetamide Backbones ()

Compounds 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature a thiazole-triazole-acetamide scaffold. Key differences include:

- Substituent effects : The 4-bromophenyl group in 9c vs. the 3-chlorophenyl group in the target compound. Bromine’s larger atomic radius may increase steric hindrance, reducing binding affinity compared to chlorine’s electron-withdrawing effects .

- Synthetic routes : 9a–9e were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with the target compound’s likely use of azetidine ring formation through cyclization reactions .

Azetidinone-Acetamide Derivatives ()

Compounds 5a–5c (e.g., 5a: 2-(benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide) incorporate azetidinone rings. Key distinctions:

- Ring oxidation state: The azetidinone (β-lactam) in 5a–5c vs. the reduced azetidine in the target compound. This difference impacts reactivity and metabolic stability.

- Synthesis : 5a–5c were synthesized using chloroacetyl chloride and triethylamine, a method adaptable to the target compound’s azetidine formation .

Oxadiazole- and Thiazole-Containing Analogues ()

- : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

- : 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide Substituent position: The 2-chlorophenyl group vs. 3-chlorophenyl in the target compound. Positional isomerism may alter steric and electronic interactions in biological targets .

Table 1: Comparative Physicochemical Properties

*Estimated based on structural analogy.

Research Findings and Implications

- Synthetic Flexibility : The target compound’s azetidine and oxadiazole rings suggest compatibility with modular synthesis routes, similar to those in (CuAAC) and (cyclization with chloroacetyl chloride) .

- Bioactivity Potential: The 3-chlorophenyl group may enhance target binding via hydrophobic interactions, as seen in analogues with halogenated aryl groups (e.g., 9c and ) .

- Solubility Considerations : The oxalate salt in the target compound likely improves aqueous solubility compared to neutral analogues like 5a–5c .

Q & A

Q. What are the critical steps and optimal conditions for synthesizing the compound?

The synthesis involves multi-step reactions, including cyclization of oxadiazole rings, azetidine formation, and amide coupling. Key steps include:

- Oxadiazole formation : Reacting 3-chlorophenyl-substituted precursors with hydroxylamine under reflux in ethanol .

- Azetidine ring closure : Using carbodiimide-mediated cyclization at 60–80°C in anhydrous dichloromethane .

- Final coupling : Chloroacetyl chloride reacts with the thiazole amine group in dioxane with triethylamine as a base . Optimal conditions: Control reaction temperature (±2°C), use anhydrous solvents, and monitor purity via TLC/HPLC.

| Reaction Step | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Oxadiazole | NH2OH·HCl, EtOH, reflux | 60–70% | |

| Azetidine | DCC, DCM, 60°C | 50–65% | |

| Amide coupling | Chloroacetyl chloride | 70–85% |

Q. Which analytical techniques are essential for confirming structure and purity?

A combination of spectroscopic and chromatographic methods is required:

- NMR spectroscopy : ¹H/¹³C NMR to confirm azetidine ring geometry and substituent positions .

- Mass spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Methodological tip: For NMR, use deuterated DMSO-d6 to solubilize the oxalate salt and assign exchangeable protons (e.g., NH groups).

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or byproduct formation?

Contradictions in yield data (e.g., 50% vs. 85%) often arise from side reactions during azetidine cyclization or oxadiazole ring instability. Strategies include:

- Temperature control : Lower cyclization temperatures (e.g., 50°C instead of 80°C) reduce decomposition of sensitive intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate azetidine formation without side-product generation .

- Solvent polarity adjustment : Use THF instead of DCM for better solubility of polar intermediates . Advanced monitoring: Employ in-situ IR spectroscopy to track carbonyl group transformations during cyclization .

Q. How can discrepancies in biological activity data (e.g., IC50 variability) be resolved?

Contradictory bioactivity results may stem from differences in assay conditions or compound stability. Mitigation approaches:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for DMSO concentration (<0.1%) .

- Stability studies : Perform LC-MS to detect hydrolytic degradation of the oxadiazole ring in buffer solutions (pH 7.4, 37°C) .

- Molecular docking : Compare binding affinities to target proteins (e.g., COX-2) using AutoDock Vina to rationalize potency differences .

Q. What computational methods predict the compound’s reactivity or metabolic pathways?

Quantum mechanics (QM) and machine learning (ML) tools are critical:

- Reaction path search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model oxadiazole ring-opening pathways .

- Metabolism prediction : Employ Schrödinger’s ADMET Predictor to identify likely CYP450 oxidation sites (e.g., chlorophenyl group) .

- Solubility optimization : ML models (e.g., AqSolDB) correlate logP values with experimental solubility data to guide salt selection (oxalate vs. hydrochloride) .

Q. How can reaction byproducts be characterized, and what is their impact on pharmacological activity?

Byproducts often arise from incomplete cyclization or oxidation. For example:

- Azetidine ring-opened intermediates : Detect via HRMS ([M+H]+ = 452.1) and isolate via preparative HPLC .

- Oxadiazole hydrolysis products : Confirm using ¹H NMR (loss of aromatic protons) . Biological impact: Test byproducts in parallel assays—some may exhibit off-target kinase inhibition, requiring SAR refinement .

Data Contradiction Analysis

| Observed Contradiction | Resolution Strategy | Reference |

|---|---|---|

| Varying azetidine yields (50–85%) | Optimize solvent polarity and catalyst | |

| Discrepant IC50 values (nM vs. µM) | Standardize assay protocols and validate purity | |

| Oxadiazole instability in buffers | Use QM to model hydrolysis pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.